(2S,3S)-2-Chloro-3-methylpentyl 4-formylbenzoate
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Overview
Description
(2S,3S)-2-Chloro-3-methylpentyl 4-formylbenzoate is an organic compound with a complex structure that includes a chiral center and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Chloro-3-methylpentyl 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with (2S,3S)-2-chloro-3-methylpentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Chloro-3-methylpentyl 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: (2S,3S)-2-Chloro-3-methylpentyl 4-carboxybenzoate.
Reduction: (2S,3S)-2-Chloro-3-methylpentyl 4-hydroxybenzoate.
Substitution: (2S,3S)-2-Amino-3-methylpentyl 4-formylbenzoate.
Scientific Research Applications
(2S,3S)-2-Chloro-3-methylpentyl 4-formylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S,3S)-2-Chloro-3-methylpentyl 4-formylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chlorine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-Chloro-3-methylpentyl 4-hydroxybenzoate
- (2S,3S)-2-Amino-3-methylpentyl 4-formylbenzoate
- (2S,3S)-2-Chloro-3-methylpentyl 4-carboxybenzoate
Uniqueness
(2S,3S)-2-Chloro-3-methylpentyl 4-formylbenzoate is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
921937-90-8 |
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Molecular Formula |
C14H17ClO3 |
Molecular Weight |
268.73 g/mol |
IUPAC Name |
[(2S,3S)-2-chloro-3-methylpentyl] 4-formylbenzoate |
InChI |
InChI=1S/C14H17ClO3/c1-3-10(2)13(15)9-18-14(17)12-6-4-11(8-16)5-7-12/h4-8,10,13H,3,9H2,1-2H3/t10-,13+/m0/s1 |
InChI Key |
DITDYEFZTASFSE-GXFFZTMASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](COC(=O)C1=CC=C(C=C1)C=O)Cl |
Canonical SMILES |
CCC(C)C(COC(=O)C1=CC=C(C=C1)C=O)Cl |
Origin of Product |
United States |
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